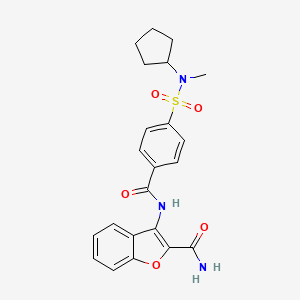
3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is a chemical entity that can be categorized within the realm of sulfonamide derivatives. These compounds are known for their diverse biological activities, which include the inhibition of carbonic anhydrase isozymes, a property that is leveraged in the treatment of conditions such as glaucoma. The structure of the compound suggests that it may possess similar pharmacological properties due to the presence of the sulfamoylbenzamide moiety, which is a characteristic feature of many carbonic anhydrase inhibitors.
Synthesis Analysis
The synthesis of sulfamoylbenzamide derivatives typically involves the reaction of sulfonamides with carboxylic acids or their derivatives. For instance, the synthesis of 4-sulfamoyl-benzenecarboxamides involves the reaction of 4-carboxy-benzenesulfonamide with protected amino acids or dipeptides . Although the exact synthesis of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the coupling of a benzofuran-2-carboxylic acid or its derivatives with a suitable sulfamoylbenzamide.
Molecular Structure Analysis
The molecular structure of sulfamoylbenzamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to various substituents that can modulate the compound's affinity for different isozymes of carbonic anhydrase. The benzofuran moiety in the compound of interest adds to the complexity of the molecule and may influence its biological activity and pharmacokinetic properties. The presence of a cyclopentyl and a methyl group on the sulfamoyl nitrogen atoms could further affect the compound's binding affinity and selectivity towards different carbonic anhydrase isozymes.
Chemical Reactions Analysis
Sulfamoylbenzamide derivatives can undergo various chemical reactions, particularly those that involve the modification of the amide or sulfonamide groups. These reactions can be utilized to synthesize a wide array of derivatives with varying biological activities. For example, the introduction of fluorinated amide substituents has been shown to result in compounds with potent biological activity . The chemical reactivity of the benzofuran ring also allows for further derivatization, which can be exploited to synthesize novel compounds with potential as ischemic cell death inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoylbenzamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers a degree of water solubility, which is important for biological activity. The lipophilicity of the compound can be modulated by the nature of the substituents attached to the benzene and benzofuran rings, which in turn can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The specific physical and chemical properties of 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide would need to be determined experimentally to fully understand its pharmacokinetic characteristics.
科学的研究の応用
Synthesis and Biological Evaluation
- The compound has been a subject of interest in the synthesis of new bioactive chemical entities. For instance, Ahmed (2007) explored heterocyclic synthesis with similar structures, aiming at developing new antibiotic and antibacterial drugs (Ahmed, 2007).
- Lavanya, Sribalan, and Padmini (2017) synthesized new benzofuran carboxamide derivatives, including structures akin to 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide, for antimicrobial, anti-inflammatory, and radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial Screening
- Idrees et al. (2020) synthesized derivatives incorporating benzofuran moieties for in vitro antibacterial activity, highlighting the potential of such compounds in combatting bacterial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
- Similarly, Penning et al. (2009) focused on developing cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showing significant cellular potency. These findings suggest the utility of benzofuran carboxamide derivatives in cancer treatment (Penning et al., 2009).
Novel Synthesis Techniques
- Han, Wu, and Dai (2014) utilized the Ugi four-component reaction for synthesizing highly functionalized benzofuran-2-carboxamides. This demonstrates advanced synthetic methods that can be applied to compounds like 3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide (Han, Wu, & Dai, 2014).
Other Research Applications
- Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides for in vivo anti-inflammatory, analgesic, and antipyretic activities. This research underscores the therapeutic potential of benzofuran derivatives in treating pain and inflammation (Xie et al., 2014).
- Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin receptor antagonist with a benzofuran carboxamide structure. This study is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
特性
IUPAC Name |
3-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)22(27)24-19-17-8-4-5-9-18(17)30-20(19)21(23)26/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCXFXFNXMVPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)
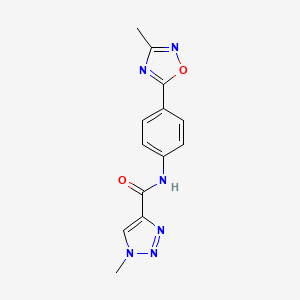
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)
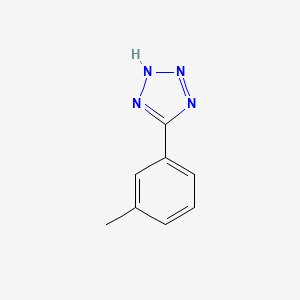
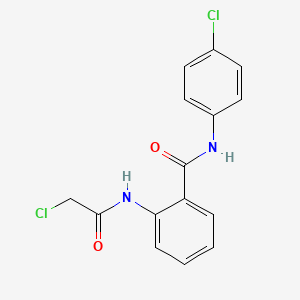
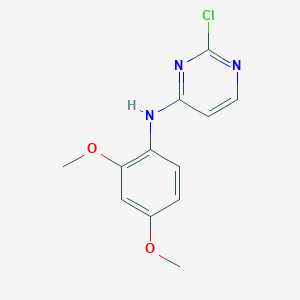
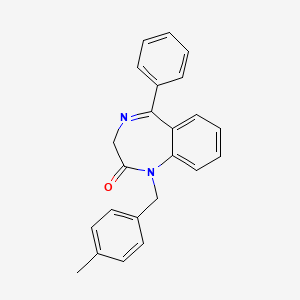
![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)
![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)
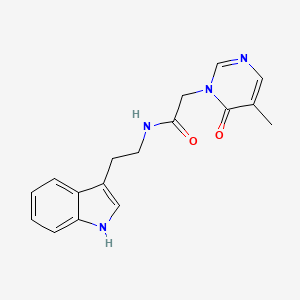
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)
![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)
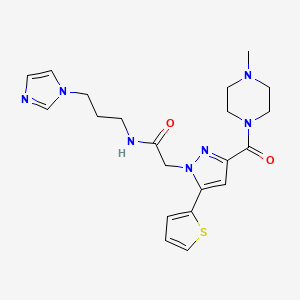
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)